molecular formula C15H17NOS2 B2951187 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide CAS No. 1049525-50-9

1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide

Cat. No.: B2951187
CAS No.: 1049525-50-9
M. Wt: 291.43
InChI Key: ZJNBWLUUXSQKRG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a complex organic compound featuring a thiophene ring system. Thiophene is a five-membered sulfur-containing heterocycle, and this compound integrates thiophene units into its structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms the corresponding ketone, which can then undergo further reactions to introduce the cyclopentanecarboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Thiophene rings can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.

  • Substitution: Thiophene can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Electrophiles like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide and thiophene-2,5-dioxide.

  • Reduction: 2-Methylthiophene.

  • Substitution: Bromothiophene and N-alkylthiophene derivatives.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in material science and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiopropamine: A structurally related compound with potential psychotropic effects.

  • Methiopropamine: Another thiophene derivative with similar applications in medicinal chemistry.

Uniqueness: 1-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide stands out due to its unique combination of thiophene rings and the cyclopentanecarboxamide group, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNBWLUUXSQKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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